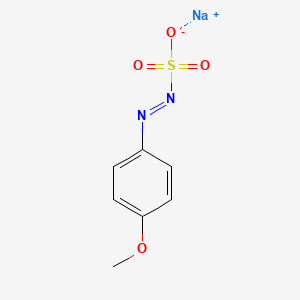
3,5-Pyridinedicarboxylic acid, diisopropyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Pyridinedicarboxylic acid, diisopropyl ester is an organic compound that belongs to the class of pyridinedicarboxylic acids. This compound is characterized by the presence of two ester groups attached to the 3rd and 5th positions of a pyridine ring. It is commonly used in organic synthesis and as an intermediate in the production of various pharmaceuticals and chemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Pyridinedicarboxylic acid, diisopropyl ester typically involves the esterification of 3,5-Pyridinedicarboxylic acid with isopropanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Pyridinedicarboxylic acid, diisopropyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: 3,5-Pyridinedicarboxylic acid.
Reduction: 3,5-Pyridinedimethanol.
Substitution: Various substituted pyridines depending on the nucleophile used.
Applications De Recherche Scientifique
3,5-Pyridinedicarboxylic acid, diisopropyl ester has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,5-Pyridinedicarboxylic acid, diisopropyl ester involves its interaction with specific molecular targets. For example, it acts as a competitive inhibitor of butyrobetaine hydroxylase, an enzyme involved in the biosynthesis of carnitine . This inhibition can affect various metabolic pathways and biological processes .
Comparaison Avec Des Composés Similaires
3,5-Pyridinedicarboxylic acid, diisopropyl ester can be compared with other pyridinedicarboxylic acid derivatives:
Quinolinic acid (2,3-Pyridinedicarboxylic acid): Known for its role in the kynurenine pathway and neurotoxic effects.
Lutidinic acid (2,4-Pyridinedicarboxylic acid): Used in the synthesis of coordination compounds.
Isocinchomeronic acid (2,5-Pyridinedicarboxylic acid): Studied for its potential biological activities.
Dipicolinic acid (2,6-Pyridinedicarboxylic acid): Important in the formation of bacterial spores.
Cinchomeronic acid (3,4-Pyridinedicarboxylic acid): Used in organic synthesis and coordination chemistry.
The uniqueness of this compound lies in its specific ester functional groups and their influence on the compound’s reactivity and applications .
Propriétés
Numéro CAS |
3737-22-2 |
|---|---|
Formule moléculaire |
C13H17NO4 |
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
dipropan-2-yl pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C13H17NO4/c1-8(2)17-12(15)10-5-11(7-14-6-10)13(16)18-9(3)4/h5-9H,1-4H3 |
Clé InChI |
JHKOMVRNWGLUFA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)C1=CC(=CN=C1)C(=O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3aR,6R)-5-(2-amino-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B13419715.png)


![(4aR,6S,7R,8R,8aR)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13419736.png)




![Methyl 7-methylcyclopenta[c]pyran-4-carboxylate](/img/structure/B13419781.png)
![Benzyl {bis[(trimethylsilyl)oxy]phosphoryl}acetate](/img/structure/B13419784.png)


